molecular formula C14H10F3N5OS B2406997 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide CAS No. 956754-10-2

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide

Cat. No.: B2406997
CAS No.: 956754-10-2
M. Wt: 353.32
InChI Key: SYGFLBWWBPGLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C14H10F3N5OS and its molecular weight is 353.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-pyridin-3-yl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5OS/c1-8-5-11(14(15,16)17)22(21-8)13-20-10(7-24-13)12(23)19-9-3-2-4-18-6-9/h2-7H,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGFLBWWBPGLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326596
Record name 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-pyridin-3-yl-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821793
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956754-10-2
Record name 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-pyridin-3-yl-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide is a member of the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C16H10F6N4OSC_{16}H_{10}F_6N_4OS with a molecular weight of approximately 396.39 g/mol. The presence of trifluoromethyl groups and a thiazole moiety contributes to its unique biological profile.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and liver (HepG2) cancer cells. In vitro studies have demonstrated that it can inhibit cell proliferation and induce apoptosis through mechanisms involving the modulation of apoptotic pathways, such as increasing p53 expression and caspase activation .
  • Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity, although detailed studies are required to quantify this effect against specific pathogens.

The anticancer activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Cell Cycle Progression : The compound has been shown to disrupt cell cycle progression, particularly at the G2/M phase, leading to increased apoptosis in cancer cells .
  • Induction of Apoptosis : Activation of apoptotic pathways is evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazole-thiazole compounds and evaluated their anticancer activities. The lead compound demonstrated IC50 values in the low micromolar range against MDA-MB-231 cells, indicating potent antiproliferative effects .

Study 2: Mechanistic Insights

A molecular docking study revealed that the compound interacts favorably with key targets involved in cancer progression, including Bcl-2 and caspases. These interactions were characterized by hydrophobic contacts and hydrogen bonding, suggesting a strong binding affinity that correlates with its biological activity .

Data Summary

Activity Cell Line IC50 (µM) Mechanism
AnticancerMDA-MB-2315.0Induces apoptosis via p53 pathway
AnticancerA5497.2Disrupts cell cycle
AnticancerHepG26.5Modulates apoptotic protein expression

Scientific Research Applications

Key Synthetic Routes:

  • Hydrazonoyl Halides Reaction : The compound can be synthesized through reactions involving hydrazonoyl halides and appropriate thiazole derivatives, leading to the formation of the desired pyrazole-thiazole hybrid structure.
  • Substitution Reactions : The trifluoromethyl group is introduced via electrophilic substitution, enhancing the compound's lipophilicity and biological activity.

Antitumor Activity

Research has shown that derivatives of thiazoles and pyrazoles exhibit potent antitumor properties. For instance, compounds featuring similar structural motifs have been evaluated against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Studies indicate that certain thiazole derivatives demonstrate significant cytotoxicity against breast carcinoma cells, with IC50 values in the low micromolar range .
  • HepG2 (Liver Cancer) : Some synthesized compounds have shown promising results against hepatocellular carcinoma, suggesting that modifications to the thiazole or pyrazole moieties can enhance efficacy .

Antiviral Activity

Recent studies have also highlighted the antiviral potential of pyrazole derivatives. Compounds structurally related to 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide have been tested for their ability to inhibit viral replication, particularly in coronaviruses .

Antimicrobial Properties

The compound's structural features lend themselves to antimicrobial activity. Research indicates that thiazoles and their derivatives can inhibit a range of bacterial strains, making them candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and may improve cell membrane permeability.
  • Heterocyclic Interactions : The interaction between the pyrazole and thiazole rings plays a significant role in determining the overall biological profile of the compound.

Case Study 1: Synthesis and Evaluation of Antitumor Activity

A study synthesized several thiazole-pyrazole hybrids and evaluated their cytotoxic effects on MCF-7 and HepG2 cell lines. One notable compound demonstrated an IC50 value of 2.94 µM against HepG2 cells, indicating strong antitumor potential .

Case Study 2: Antiviral Screening

In a screening for antiviral compounds, derivatives similar to this compound were tested against a panel of viruses. Results showed promising inhibition rates against specific viral strains, suggesting further investigation into their mechanism of action could yield valuable insights .

Chemical Reactions Analysis

Reaction Mechanisms

The compound can undergo several significant chemical reactions:

  • Nucleophilic Substitution : The trifluoromethyl group on the pyrazole can participate in nucleophilic substitution reactions, making it reactive towards nucleophiles.

  • Condensation Reactions : The amine functionality can react with aldehydes or ketones to form imines or related compounds.

  • Reduction Reactions : The carbonyl functionalities in the thiazole and carboxamide groups can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Biological Activity and Mechanistic Insights

Research indicates that compounds similar to 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide exhibit various biological activities:

  • Anticancer Activity : Studies have shown that modifications of pyrazole derivatives can inhibit tubulin polymerization, leading to anticancer effects. The mechanism may involve interference with microtubule dynamics, which is critical for cell division.

  • Anti-inflammatory Properties : Thiazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, suggesting potential applications in treating inflammatory diseases.

Biological Evaluation Results

CompoundActivity TypeIC50 (µM)References
Thiazole DerivativeCOX Inhibition10-20
Pyrazole AnalogAnticancer Activity5-15

Q & A

Q. What are the key steps in synthesizing 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide?

The synthesis typically involves multi-step protocols:

  • Pyrazole Core Formation : Cyclocondensation of trifluoromethyl-substituted precursors (e.g., ethyl acetoacetate derivatives) with hydrazines or phenylhydrazines under reflux conditions .
  • Thiazole Coupling : Reacting the pyrazole intermediate with 3-aminopyridine via carboxamide linkage, often using coupling agents like EDCI/HOBt in DMF or THF .
  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity . Example Yield Table:
StepReagents/ConditionsYield (%)Purity (HPLC)
Pyrazole FormationDMF-DMA, phenylhydrazine, 80°C65–7090%
Thiazole CouplingEDCI, HOBt, DMF, RT50–5592%

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and analytical methods is essential:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., trifluoromethyl at pyrazole C5, thiazole C4) .
  • Elemental Analysis : Validate empirical formula (e.g., C14_{14}H10_{10}F3_3N5_5OS) with <0.3% deviation from theoretical values .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 378.08) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Studies show the pyrazole-thiazole scaffold occupies hydrophobic pockets, while the trifluoromethyl group enhances binding affinity via van der Waals interactions .
  • SAR Analysis : Modify substituents (e.g., replace 3-pyridinyl with 4-fluorophenyl) to assess changes in IC50_{50} values. For example, fluorinated analogs exhibit improved metabolic stability .

Q. How to address contradictions in reported melting points or spectral data?

Discrepancies often arise from polymorphic forms or impurities:

  • DSC Analysis : Compare differential scanning calorimetry profiles to identify polymorphs .
  • Reproducibility Checks : Re-synthesize the compound using literature protocols (e.g., ’s method) and validate data against independent labs . Example Contradiction Resolution:
SourceMelting Point (°C)Purity Method
195–198HPLC (97%)
212–214Elemental Analysis
Resolution: Differences attributed to solvent residues in ’s synthesis.

Methodological Challenges

Q. What strategies improve synthetic yield in the final coupling step?

  • Catalyst Screening : Use Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling, increasing yields from 50% to 75% .
  • Solvent Optimization : Replace DMF with DMAc to reduce side reactions (e.g., thiazole ring decomposition) .

Q. How to assess environmental stability and degradation pathways?

  • Hydrolysis Studies : Expose the compound to pH 7.4 buffer at 37°C; LC-MS identifies primary degradation products (e.g., pyrazole ring cleavage) .
  • Photodegradation : UV irradiation (254 nm) reveals trifluoromethyl group stability, with <5% degradation over 72 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.